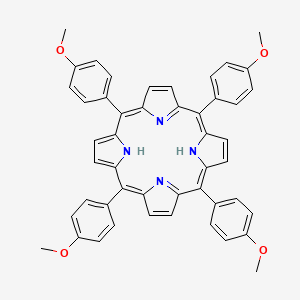

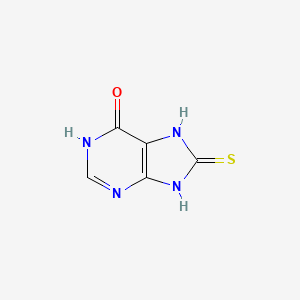

![molecular formula C14H8F3N5O3S B1436574 2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866142-60-1](/img/structure/B1436574.png)

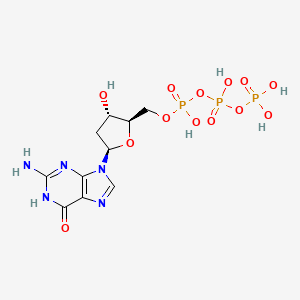

2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone

Vue d'ensemble

Description

The compound “2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone” is a complex organic molecule. It contains several functional groups and rings, including a pyrimidinone ring, a thiazole ring, and a nitrophenyl group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The pyrimidinone ring, thiazole ring, and nitrophenyl group contribute to its unique chemical properties .Applications De Recherche Scientifique

Hydrogen-Bonded Molecular Structures

Research has revealed the structural intricacies of related pyrimidinone derivatives through X-ray crystallography, emphasizing the polarization of electronic structures and the formation of hydrogen-bonded ribbons and sheets. These studies provide foundational knowledge for understanding the interaction mechanisms that could influence the compound's behavior in various applications, such as materials science and drug design (Orozco et al., 2009).

Synthesis of Derivatives for Potential Therapeutic Use

Several studies focus on the synthesis of pyrimidinone derivatives and their potential applications in therapy. For instance, the exploration of 3-(pyrimidin-2-yl)amino-1(2)H-1,2,4-triazole derivatives has provided valuable insights into the development of novel compounds with potential therapeutic applications, highlighting the diversity of chemical modifications possible with the core pyrimidinone structure (Ivashchenko et al., 1980).

Imaging Agents for Parkinson's Disease

The synthesis of specific pyrimidinone derivatives for use as PET imaging agents in Parkinson's disease research illustrates the compound's utility in neurology and diagnostic imaging. This application demonstrates the potential of pyrimidinone derivatives in developing tools for the early detection and monitoring of neurological conditions (Wang et al., 2017).

Novel Transformations in Heterocyclic Chemistry

Research on novel transformations of amino and carbonyl/nitrile groups in related structures underscores the versatility of pyrimidinone derivatives in synthetic organic chemistry. Such studies pave the way for the creation of new heterocyclic compounds with various scientific applications, including drug development and materials science (Pokhodylo et al., 2010).

Antimicrobial and Anti-Inflammatory Activities

Investigations into the antimicrobial and anti-inflammatory activities of new pyrimidine and thiophene derivatives have highlighted the potential of pyrimidinone-based compounds in developing new antibacterial and anti-inflammatory treatments. This research avenue is crucial for addressing the rising challenge of antibiotic resistance and chronic inflammatory conditions (Lahsasni et al., 2018).

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . Pyrimidinones also have a wide range of biological activities and are used in various therapeutic applications .

Mode of Action

The exact mode of action would depend on the specific targets of the compound. Thiazole derivatives, for example, have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. Thiazole and pyrimidinone derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of the compound would depend on its specific chemical structure. Thiazole and pyrimidinone derivatives can have varied pharmacokinetic properties .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Thiazole and pyrimidinone derivatives can have a wide range of effects due to their diverse biological activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. The specific effects would depend on the chemical properties of the compound .

Analyse Biochimique

Biochemical Properties

2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with human monoamine oxidase (hMAO) isoforms A and B, exhibiting selective inhibition of hMAO-B . This interaction is significant for the treatment of neurodegenerative disorders, as hMAO-B inhibitors are known to have therapeutic potential in managing diseases like Parkinson’s . The compound’s ability to inhibit hMAO-B is attributed to the presence of the hydrazothiazole nucleus and the nitro group on the phenyl ring, which are essential for its pharmacophoric properties .

Cellular Effects

This compound has been observed to exert various effects on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with hMAO-B leads to alterations in the levels of neurotransmitters, which can impact cell signaling pathways involved in mood regulation and cognitive functions . Additionally, its antioxidant properties contribute to the protection of cells from oxidative stress, further enhancing its potential therapeutic benefits .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound binds to the active site of hMAO-B, inhibiting its activity and preventing the breakdown of neurotransmitters such as dopamine . This inhibition results in increased levels of these neurotransmitters, which can alleviate symptoms of neurodegenerative diseases. The presence of the trifluoromethyl group enhances the compound’s binding affinity and stability, contributing to its effectiveness as an enzyme inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory activity over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of hMAO-B, resulting in prolonged therapeutic effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits hMAO-B without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and neurotoxicity . The threshold for these toxic effects varies depending on the animal model and the duration of exposure. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of metabolites that may retain some of the parent compound’s biological activity . The presence of the trifluoromethyl group can affect the compound’s metabolic stability and clearance, influencing its overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cells, it can accumulate in specific tissues, including the brain, where it exerts its therapeutic effects . The distribution of the compound is influenced by its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the mitochondria, where it interacts with hMAO-B . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the mitochondrial compartment . The presence of the compound in the mitochondria allows it to effectively inhibit hMAO-B and modulate mitochondrial function, contributing to its therapeutic potential .

Propriétés

IUPAC Name |

2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino]-4-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3N5O3S/c15-14(16,17)10-5-11(23)20-12(19-10)21-13-18-9(6-26-13)7-2-1-3-8(4-7)22(24)25/h1-6H,(H2,18,19,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIVFODTIJBHBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC3=NC(=CC(=O)N3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

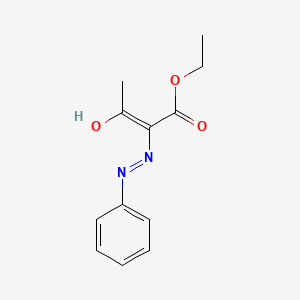

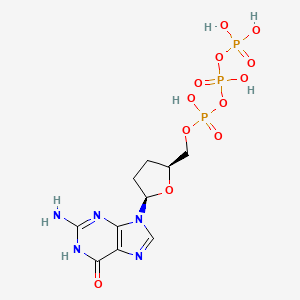

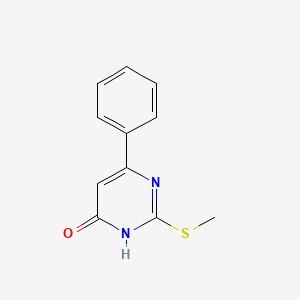

![6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B1436495.png)

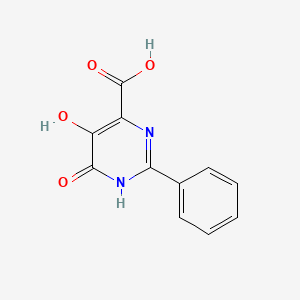

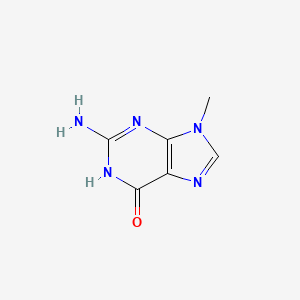

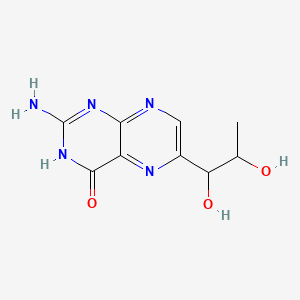

![6-methyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436502.png)

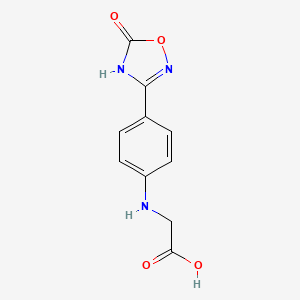

![6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1436504.png)